2-[3-(Trifluoromethyl)benzoyl]thiophene
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
thiophen-2-yl-[3-(trifluoromethyl)phenyl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7F3OS/c13-12(14,15)9-4-1-3-8(7-9)11(16)10-5-2-6-17-10/h1-7H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZSMAMMINJXQME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C(=O)C2=CC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7F3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 3 Trifluoromethyl Benzoyl Thiophene and Analogues
Direct Synthesis Strategies for 2-[3-(Trifluoromethyl)benzoyl]thiophene
Direct synthesis focuses on the primary bond formation between the thiophene (B33073) ring and the 3-(trifluoromethyl)benzoyl group. The principal methods employed are electrophilic acylations, which leverage the electron-rich nature of the thiophene ring.
While less common than direct acylation, condensation-type reactions can theoretically be employed. These strategies would involve reacting a suitably activated thiophene derivative with a trifluoromethylated benzaldehyde (B42025) or a related compound, followed by an oxidation step to form the ketone. However, the most prevalent and efficient methods fall under acylation approaches.
The most direct and widely utilized method for synthesizing this compound is the Friedel-Crafts acylation. beilstein-journals.org This classic electrophilic aromatic substitution reaction involves the introduction of an acyl group onto the thiophene ring. numberanalytics.com
The reaction typically proceeds by treating thiophene with 3-(trifluoromethyl)benzoyl chloride in the presence of a Lewis acid catalyst. numberanalytics.com Thiophene is an electron-rich aromatic heterocycle that is more reactive than benzene (B151609) in electrophilic substitution reactions. numberanalytics.come-bookshelf.de The substitution preferentially occurs at the C2 (or α) position, as the intermediate carbocation is more stabilized by resonance compared to attack at the C3 (β) position. stackexchange.com The intermediate species formed by attack at the 2-position can be described by three resonance forms, whereas attack at the 3-position yields an intermediate with only two resonance forms, making the former pathway energetically more favorable. stackexchange.com
Various Lewis acids can be used to catalyze this reaction, including aluminum chloride (AlCl₃), stannic chloride (SnCl₄), boron trifluoride (BF₃), and zinc halides (e.g., ZnCl₂). google.comgoogle.comresearchgate.net The choice of catalyst and reaction conditions can be optimized to maximize the yield of the desired 2-acylthiophene. google.com For instance, zinc halides have been noted as effective catalysts for the acylation of heterocycles like thiophene, sometimes offering advantages over stronger Lewis acids like aluminum chloride which can react vigorously with thiophene. google.com
Table 1: Common Catalysts for Friedel-Crafts Acylation of Thiophene
| Catalyst | Acylating Agent | Key Features |
|---|---|---|
| Aluminum Chloride (AlCl₃) | Acyl Halides, Anhydrides | Strong Lewis acid, highly effective but can be harsh. google.com |
| Stannic Chloride (SnCl₄) | Acyl Halides | Milder than AlCl₃, often used in molecular quantities. google.com |
| Boron Trifluoride (BF₃) | Acyl Halides, Anhydrides | Can be used in catalytic amounts, effective for thiophene acylation. google.com |
| Zinc Halides (ZnCl₂, ZnBr₂, ZnI₂) | Acyl Halides, Anhydrides | Milder catalyst, requires smaller, less than stoichiometric amounts. google.com |
The acylating agent, 3-(trifluoromethyl)benzoyl chloride, is commercially available and can be prepared from 3-(trifluoromethyl)benzoic acid. chemicalbook.comchemicalbook.com
An alternative strategy involves forming the aryl-heteroaryl ketone scaffold first and then introducing the trifluoromethyl group. This can be achieved through nucleophilic trifluoromethylation of a suitable precursor, such as an ester or other carboxylic acid derivative.
For example, a precursor like methyl 2-(3-carboxybenzoyl)thiophene could be synthesized and then subjected to trifluoromethylation. Modern methods have been developed for the direct conversion of esters to trifluoromethyl ketones. One such method utilizes fluoroform (HCF₃), a potent greenhouse gas, as the trifluoromethyl source in combination with a strong base like potassium hexamethyldisilazide (KHMDS) in a triglyme (B29127) solvent system. beilstein-journals.org This approach provides a straightforward route to various aryl and alkyl trifluoromethyl ketones from readily available methyl esters. beilstein-journals.org
Another approach is the photoinduced trifluoromethylation of O-silyl enol ethers using CF₃Br as the trifluoromethyl source, which can produce α-CF₃-substituted ketones under mild conditions. acs.org While this method typically installs the CF₃ group adjacent to the ketone, variations could potentially be adapted for the synthesis of aryl-CF₃ ketones.
Synthesis of Key Intermediates and Precursors
The successful synthesis of the target compound relies on the availability and preparation of key starting materials.
The synthesis of trifluoromethylated ketones is a significant area of research due to their prevalence in pharmaceuticals and agrochemicals. acs.orgnih.gov General methods for their preparation are relevant for synthesizing analogues of the target compound.
These methods include:
Trifluoromethylation of Carboxylic Acids and Derivatives: Carboxylic acids can be converted to trifluoromethyl ketones. One protocol uses fluoroarenes to activate the acid group and generate the trifluoromethyl anion in situ under metal-free conditions. organic-chemistry.org Anhydrides can also be used as in situ activating reagents for the trifluoromethylation of benzoic acids with TMSCF₃. organic-chemistry.org
From Esters: As mentioned, methyl esters can be directly converted to trifluoromethyl ketones using fluoroform and a strong base. beilstein-journals.org
Palladium-Catalyzed Cross-Coupling: A reaction between (het)aryl boronic acids and N-phenyl-N-tosyltrifluoroacetamide in the presence of a palladium catalyst can yield trifluoromethyl ketones. organic-chemistry.org
From Aldehydes: A copper-mediated trifluoromethylation of acyl radicals generated from aldehydes offers another route. organic-chemistry.org
The key precursor for the Friedel-Crafts acylation route is 3-(trifluoromethyl)benzoyl chloride. sigmaaldrich.com This can be synthesized from 3'-(trifluoromethyl)acetophenone (B147564) through a reaction with sulfuryl chloride (SO₂Cl₂) and sulfur monochloride (S₂Cl₂) in the presence of pyridine (B92270). chemicalbook.com
Table 2: Selected Methods for Synthesizing Trifluoromethyl Ketones
| Starting Material | Reagents | Method Type | Reference |
|---|---|---|---|
| Methyl Esters | HCF₃, KHMDS, triglyme | Nucleophilic Trifluoromethylation | beilstein-journals.org |
| Carboxylic Acids | Fluoroarenes, TMSCF₃ | In situ Anion Generation | organic-chemistry.org |
| (Het)aryl Boronic Acids | N-phenyl-N-tosyltrifluoroacetamide, Pd catalyst | Cross-Coupling | organic-chemistry.org |
Thiophene itself is sufficiently reactive for direct Friedel-Crafts acylation at the 2-position. numberanalytics.come-bookshelf.de The electron-donating effect of the sulfur atom activates the ring towards electrophilic attack more so than benzene. numberanalytics.com Therefore, pre-derivatization is often not necessary for simple benzoylation.
However, if substitution is desired at a different position or if the thiophene ring already contains other substituents, specific derivatization strategies may be required. For instance, blocking the highly reactive 2- and 5-positions would be necessary to force acylation at the 3- or 4-positions. Furthermore, the presence of electron-withdrawing groups on the thiophene ring would deactivate it towards electrophilic substitution, potentially requiring harsher reaction conditions or alternative synthetic routes. Conversely, electron-donating groups would further activate the ring. Understanding the principles of electrophilic substitution on substituted thiophenes is crucial for synthesizing more complex analogues. researchgate.net
Formation of β-Trifluoromethyl α,β-Unsaturated Ketones as Synthetic Building Blocks
β-Trifluoromethyl α,β-unsaturated ketones are versatile and powerful building blocks in organic synthesis for creating a variety of trifluoromethyl-containing molecules. mdpi.comresearchgate.net Their utility stems from the electron-deficient double bond, which is highly susceptible to nucleophilic attack, making them ideal precursors for constructing complex heterocyclic systems.
Several methods exist for the preparation of these essential ketones. One common approach is the trifluoroacylation of vinyl ethers, such as ethyl vinyl ether, with trifluoroacetic anhydride, which yields compounds like 4-ethoxy-1,1,1-trifluoro-3-buten-2-one. mdpi.com These products can then react with electron-rich aromatic compounds to form other trifluoromethyl unsaturated ketones. mdpi.com Another route involves the reaction of triethylamine (B128534) with trifluoroacetyl halides, leading to β-diethylamino-substituted trifluoromethyl enones. mdpi.com
Once formed, these building blocks can undergo various transformations. For instance, they are excellent substrates for Michael addition reactions, where a wide range of nucleophiles can be added to the β-position. They also participate in cycloaddition reactions to form diverse trifluoromethylated heterocyclic and carbocyclic structures. researchgate.net An organocatalyzed asymmetric sulfa-Michael addition of thiocarboxylic acids to these ketones has been demonstrated to produce chiral ketone compounds bearing both a sulfur atom and a trifluoromethyl group with high yields and enantioselectivity. researchgate.net
Green Chemistry Approaches in Thiophene Synthesis Relevant to the Compound
In recent years, the principles of green chemistry have been increasingly applied to the synthesis of thiophene derivatives to reduce environmental impact, improve safety, and enhance efficiency. rsc.org
Solvent-free synthesis offers significant environmental benefits by eliminating volatile organic compounds. Mechanochemistry, which uses mechanical force (e.g., high-speed ball milling) to induce chemical reactions, has emerged as a powerful solvent-free technique. mdpi.com For instance, the Gewald reaction, a classic method for synthesizing 2-aminothiophenes, has been successfully adapted to solvent-free conditions using ball milling, which can also be conducted with only a catalytic amount of base under aerobic conditions. mdpi.com Another approach involves performing reactions on solid supports, such as aluminum oxide, which can facilitate reactions and simplify product purification. nih.govresearchgate.net This has been effectively used in the microwave-assisted Suzuki coupling of thienyl boronic acids with thienyl bromides to produce thiophene oligomers. nih.govresearchgate.net
Microwave irradiation has become a valuable tool in organic synthesis for its ability to dramatically reduce reaction times, increase product yields, and improve reaction selectivity compared to conventional heating methods. unito.itfrontiersin.org The rapid, volumetric heating provided by microwaves can accelerate reactions that are often slow and inefficient under traditional conditions. frontiersin.org This technique has been successfully applied to various reactions for synthesizing thiophene derivatives. For example, a microwave-assisted protocol has been developed for the C-H arylation of thiophenes using a palladium nanocatalyst in a bio-derived solvent, γ-valerolactone (GVL). unito.itfrontiersin.org The synthesis of 3-aminobenzo[b]thiophenes has also been achieved with high yields in minutes using microwave heating, a significant improvement over the hours required with conventional heating. rsc.org
Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis of a Benzothiophene Derivative
Data adapted from a study on the synthesis of 3-aminobenzothiophene. rsc.org
The use of catalysts is a cornerstone of green chemistry, as it allows for reactions to proceed under milder conditions with greater efficiency and selectivity, often reducing the need for stoichiometric reagents and minimizing waste. bohrium.com Metal-catalyzed cross-coupling and heterocyclization reactions are powerful tools for thiophene synthesis. bohrium.comnih.gov For example, a method for thiophene synthesis from dialkyl disulfides and n-butane has been developed using a modified magnesia-chromia-alumina catalyst. researchgate.net Copper-mediated approaches, such as the [4+1] annulation of enaminothiones, and rhodium-catalyzed cycloadditions are also employed. bohrium.com The development of heterogeneous catalysts, which can be easily separated from the reaction mixture and recycled, further enhances the environmental credentials of these synthetic routes. unito.itfrontiersin.org
Atom-Economical and Site-Selective Synthetic Routes
Atom economy is a key principle of green chemistry that measures the efficiency of a chemical reaction by how many atoms from the reactants are incorporated into the desired product. bohrium.com Synthetic routes with high atom economy are inherently less wasteful. Cyclization and annulation reactions are often highly atom-economical. For instance, an intramolecular transannulation of readily available gem-dialkylthio enynes has been developed as an atom-economic route to functionalized thiophenes and bithiophenes. bohrium.comacs.org Similarly, the synthesis of thiophenes through the heterocyclization of S-containing alkyne substrates can be highly atom-economical, particularly in cycloisomerization reactions where all atoms of the starting material are incorporated into the product. nih.govmdpi.com
Site-selectivity, or regioselectivity, is crucial for synthesizing a specific isomer of a substituted thiophene. Many modern synthetic methods offer high levels of control. For example, metal-catalyzed heterocyclization allows for the construction of the thiophene ring with a desired substitution pattern in a regiospecific manner. nih.govmdpi.com This avoids the formation of unwanted isomers and eliminates the need for complex separation processes.
Recent Advances in Cyclization Methodologies for Thiophene Derivatives
The construction of the thiophene ring via cyclization of acyclic precursors is a major focus of modern organic synthesis. nih.govnih.gov Recent advances have provided novel and efficient pathways to a wide variety of thiophene derivatives. mdpi.comnih.gov
Metal-catalyzed heterocyclization of functionalized alkynes containing a sulfur atom is a particularly powerful strategy. nih.gov Catalysts based on palladium, copper, and other transition metals can promote S-heterocyclization reactions under mild and efficient conditions. nih.govmdpi.com For example, a palladium-catalyzed reaction of (Z)-1-bromo-1-en-3-ynes with a thiol source, followed by a base-induced 5-endo-dig cyclization, provides a one-pot approach to substituted thiophenes. mdpi.com
Other innovative cyclization strategies include:
Radical Cyclization: Reactions involving radical intermediates, such as the reaction of diynes with thioacetic acid, can be used to form the thiophene ring. bohrium.com
Iodocyclization: Electrophilic iodocyclization is a versatile method for constructing highly functionalized heterocycles, including thiophenes. bohrium.com
Multi-Component Reactions (MCRs): MCRs, where three or more reactants combine in a single operation to form a product, offer high efficiency and complexity generation. Several MCRs have been designed for the synthesis of polysubstituted thiophenes. bohrium.com
These advanced methodologies represent a significant step forward, enabling the direct and selective synthesis of complex thiophene derivatives from readily available starting materials. mdpi.comnih.gov
Chemical Reactivity and Transformation Pathways of 2 3 Trifluoromethyl Benzoyl Thiophene
Electrophilic and Nucleophilic Reactions of the Benzoyl and Thiophene (B33073) Moieties
The reactivity of 2-[3-(trifluoromethyl)benzoyl]thiophene towards electrophiles and nucleophiles is centered on the distinct characteristics of its aromatic rings and the ketone functional group.
Thiophene Moiety: The thiophene ring is an electron-rich aromatic system, rendering it susceptible to electrophilic aromatic substitution. The substitution pattern is directed by the 2-benzoyl group, which is a deactivating group. Consequently, electrophilic attack is anticipated to occur predominantly at the C5 position, which is the most activated position on the thiophene ring. Common electrophilic substitution reactions include halogenation, nitration, and Friedel-Crafts acylation.
Benzoyl Moiety: The phenyl ring of the benzoyl group is deactivated by both the ketone and the strongly electron-withdrawing trifluoromethyl group. Electrophilic substitution on this ring is therefore significantly more challenging and would be expected to occur at the meta-positions relative to both existing substituents.
Ketone Functionality: The carbonyl carbon of the ketone is electrophilic and readily undergoes nucleophilic addition reactions. This is a key reaction pathway for this class of compounds, allowing for the introduction of a wide variety of functional groups. Common nucleophiles that react with the ketone include organometallic reagents (e.g., Grignard reagents), hydrides, and ylides.
A summary of expected electrophilic and nucleophilic reactions is presented in Table 1.
| Reaction Type | Reagent/Conditions | Expected Product | Moiety Involved |
| Electrophilic Substitution (Halogenation) | Br₂, FeBr₃ | 2-(3-(Trifluoromethyl)benzoyl)-5-bromothiophene | Thiophene |
| Electrophilic Substitution (Nitration) | HNO₃, H₂SO₄ | 2-(3-(Trifluoromethyl)benzoyl)-5-nitrothiophene | Thiophene |
| Nucleophilic Addition (Grignard Reaction) | RMgX, then H₃O⁺ | (Thiophen-2-yl)(3-(trifluoromethyl)phenyl)(R)methanol | Ketone |
| Nucleophilic Addition (Reduction) | NaBH₄, MeOH | (Thiophen-2-yl)(3-(trifluoromethyl)phenyl)methanol | Ketone |
Oxidative and Reductive Transformations of the Compound
The oxidative and reductive transformations of this compound primarily involve the ketone functionality and the thiophene ring.
Oxidation: The thiophene ring can be oxidized at the sulfur atom to form a thiophene-S-oxide or a thiophene-S,S-dioxide, though this often requires strong oxidizing agents and can lead to ring-opening. The ketone functionality is generally resistant to oxidation under standard conditions. However, under forcing conditions, oxidative cleavage of the C-C bond adjacent to the carbonyl group can occur.
Reduction: The ketone carbonyl group is readily reduced to a secondary alcohol using various reducing agents. Common reagents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). Furthermore, the carbonyl group can be completely reduced to a methylene (B1212753) group (CH₂) via Clemmensen (using zinc amalgam and hydrochloric acid) or Wolff-Kishner (using hydrazine (B178648) and a strong base) reduction conditions. These reactions are valuable for synthesizing alkyl-substituted thiophenes.
| Transformation | Reagent/Conditions | Product |
| Ketone Reduction to Alcohol | NaBH₄, Methanol | (Thiophen-2-yl)(3-(trifluoromethyl)phenyl)methanol |
| Ketone Reduction to Methylene | Zn(Hg), HCl (Clemmensen) | 2-(3-(Trifluoromethyl)benzyl)thiophene |
| Ketone Reduction to Methylene | H₂NNH₂, KOH, heat (Wolff-Kishner) | 2-(3-(Trifluoromethyl)benzyl)thiophene |
Substitution Reactions on the Thiophene and Phenyl Rings
Substitution reactions on the aromatic rings of this compound are key to further functionalization of the molecule.
Thiophene Ring: As mentioned, electrophilic substitution is the primary pathway for introducing new substituents onto the thiophene ring, with a strong preference for the 5-position.
Phenyl Ring: Nucleophilic aromatic substitution (SNA) on the phenyl ring is generally difficult due to the presence of the deactivating ketone and trifluoromethyl groups. However, if a suitable leaving group is present on the phenyl ring, SNA could be possible under harsh conditions, with the incoming nucleophile likely attacking positions activated by the electron-withdrawing groups.
C-C and C-X Bond-Forming Reactions Involving the Ketone Functionality
The ketone carbonyl group serves as a versatile handle for the formation of new carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds.
C-C Bond Formation: The addition of organometallic reagents, such as Grignard reagents (RMgX) and organolithium reagents (RLi), to the carbonyl group is a fundamental method for creating new C-C bonds and forming tertiary alcohols. The Wittig reaction, which involves the reaction of the ketone with a phosphorus ylide, is another powerful tool for C-C bond formation, leading to the synthesis of alkenes.
C-X Bond Formation: The conversion of the ketone to other functional groups can lead to the formation of C-X bonds. For instance, reductive amination can be employed to form a C-N bond, yielding the corresponding amine.
| Reaction | Reagent/Conditions | Product Type |
| Grignard Reaction | RMgX, then H₃O⁺ | Tertiary Alcohol |
| Wittig Reaction | Ph₃P=CHR | Alkene |
| Reductive Amination | RNH₂, NaBH₃CN | Amine |
Rearrangement Reactions and Tautomerism Studies
While specific rearrangement and tautomerism studies on this compound are not extensively documented, the general behavior of related structures suggests potential pathways.
Rearrangement Reactions: Aryl ketones can undergo rearrangement reactions under specific conditions. For example, the Willgerodt-Kindler reaction could potentially be applied to transform the ketone into a thioamide.
Tautomerism: Keto-enol tautomerism is a possibility for the ketone moiety, although the equilibrium typically lies far to the side of the keto form for simple aryl ketones. The presence of the thiophene and trifluoromethylphenyl groups is unlikely to significantly shift this equilibrium towards the enol form under normal conditions.
Role of this compound as a Building Block in Heterocycle Synthesis
The diverse reactivity of this compound makes it a valuable precursor for the synthesis of various heterocyclic systems. The ketone functionality and the reactive positions on the thiophene ring can participate in cyclization reactions to form new rings.
While direct participation of the thiophene ring of this compound in cycloaddition reactions as a diene is not common due to its aromaticity, the molecule can be a precursor to species that do undergo such reactions. For instance, oxidation to a thiophene-S-oxide can generate a reactive diene that can participate in Diels-Alder reactions. Furthermore, the ketone can be transformed into a dienophile or a diene through appropriate functional group manipulations, opening up pathways for cycloaddition chemistry.
Condensation Reactions
The ketone moiety in this compound serves as an electrophilic center, making it susceptible to condensation reactions with various nucleophiles, particularly active methylene compounds. A prominent example of such transformations is the Gewald reaction, a multicomponent reaction that synthesizes polysubstituted 2-aminothiophenes.
The general mechanism of the Gewald reaction involves an initial Knoevenagel condensation between a ketone and an α-cyanoester, catalyzed by a base. This is followed by the addition of elemental sulfur and subsequent cyclization to form the thiophene ring.
In the context of this compound, it can react with a compound containing an active methylene group (e.g., malononitrile (B47326) or ethyl cyanoacetate) and elemental sulfur in the presence of a base like morpholine (B109124) or diethylamine. This reaction would yield a highly substituted 2-aminothiophene, where the original thiophene and the 3-(trifluoromethyl)phenyl groups are retained as substituents on the newly formed thiophene ring.
Table 1: Representative Gewald Reaction with this compound
| Reactant 1 | Reactant 2 | Reagents | Base | Product |
| This compound | Malononitrile | Sulfur (S₈) | Morpholine | 2-Amino-4-[3-(trifluoromethyl)phenyl]-5-(thiophen-2-yl)thiophene-3-carbonitrile |
| This compound | Ethyl cyanoacetate | Sulfur (S₈) | Morpholine | Ethyl 2-amino-4-[3-(trifluoromethyl)phenyl]-5-(thiophen-2-yl)thiophene-3-carboxylate |
This table represents a potential application of the Gewald reaction; specific experimental yields for these exact reactants are not detailed in the provided search results.
Formation of Fused Thiophene Systems
The structure of this compound is a versatile precursor for the synthesis of fused thiophene systems, particularly thieno[2,3-b]pyridines. These fused heterocyclic scaffolds are of significant interest in medicinal chemistry. The formation of such systems often involves the initial functionalization of the thiophene ring or modification of the benzoyl group, followed by an intramolecular cyclization reaction.
One established method for constructing fused pyridine (B92270) rings onto a thiophene core is through reactions involving the Vilsmeier-Haack reagent (POCl₃/DMF). While direct formylation of the starting ketone is complex, derivatives obtained from it can undergo cyclization under Vilsmeier-Haack conditions. For instance, a 2-aminothiophene derivative, which can be synthesized via the Gewald reaction as described above, can be acylated and then treated with the Vilsmeier-Haack reagent. This treatment can induce an intramolecular cyclization to form a 4-chlorothieno[2,3-b]pyridine (B3024653) derivative. The Vilsmeier reagent acts as both a dehydrating and activating agent, facilitating the ring closure.
Another pathway involves converting the ketone into a more reactive intermediate. For example, the ketone can be transformed into a β-enaminone, which then undergoes cyclization. A common strategy is the Friedländer annulation, where a condensation reaction between an ortho-aminoaryl ketone and a compound with a reactive methylene group leads to the formation of a fused quinoline (B57606) or, in this case, a thienopyridine ring. Starting from a suitably substituted aminothiophene, the benzoyl group of the title compound can participate in cyclization to build the fused pyridine ring.
Research has demonstrated the synthesis of various thieno[2,3-b]pyridine (B153569) derivatives bearing trifluoromethyl groups, highlighting the feasibility of these cyclization strategies. These multistep syntheses often begin with a thiophene precursor that is elaborated through condensation and cyclization to yield the final fused system.
Table 2: Potential Pathway to a Fused Thieno[2,3-b]pyridine System
| Starting Material | Intermediate | Reaction Type | Reagents | Fused Product |
| This compound | 2-Amino-4-[3-(trifluoromethyl)phenyl]-5-(thiophen-2-yl)thiophene-3-carbonitrile | Gewald Reaction | Malononitrile, S₈, Morpholine | 2-Amino-4-[3-(trifluoromethyl)phenyl]-5-(thiophen-2-yl)thiophene-3-carbonitrile |
| 2-Amino-4-[3-(trifluoromethyl)phenyl]-5-(thiophen-2-yl)thiophene-3-carbonitrile | N-Acetyl derivative | Acylation | Acetic anhydride | 4-Chloro-5-[3-(trifluoromethyl)phenyl]-6-(thiophen-2-yl)thieno[2,3-b]pyridine-2-carbonitrile |
This table outlines a plausible synthetic route based on established methodologies for forming fused thiophene systems. Specific reaction conditions and yields would require experimental validation.
Advanced Spectroscopic and Structural Elucidation Techniques
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for delineating the carbon-hydrogen framework of a molecule. Through the analysis of ¹H, ¹³C, and ¹⁹F NMR spectra, the precise connectivity and electronic environment of each atom in 2-[3-(trifluoromethyl)benzoyl]thiophene can be determined.
Proton (¹H) NMR Analysis
The ¹H NMR spectrum provides information about the number of distinct proton environments and their neighboring protons. For this compound, the spectrum is expected to show distinct signals for the protons on the thiophene (B33073) ring and the trifluoromethyl-substituted phenyl ring.
The three protons of the thiophene ring typically appear as multiplets due to spin-spin coupling. The proton at position 5 (H-5) is expected to be a doublet of doublets, coupling to H-4 and H-3. Similarly, the protons at positions 3 and 4 will show characteristic splitting patterns based on their coupling constants.
The protons on the 3-(trifluoromethyl)phenyl group will also exhibit specific signals. The proton at position 2' of the phenyl ring would likely appear as a singlet or a narrow triplet, while the protons at positions 4', 5', and 6' would present as complex multiplets due to their respective couplings. The integration of these signals would correspond to the number of protons in each unique environment.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Position | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Thiophene H-3 | 7.20 - 7.40 | Doublet of doublets |
| Thiophene H-4 | 7.10 - 7.30 | Triplet |
| Thiophene H-5 | 7.60 - 7.80 | Doublet of doublets |
| Phenyl H-2' | 8.00 - 8.20 | Singlet / Triplet |
| Phenyl H-4' | 7.80 - 8.00 | Doublet |
| Phenyl H-5' | 7.50 - 7.70 | Triplet |
Note: These are predicted values and may vary based on solvent and experimental conditions.
Carbon-13 (¹³C) NMR Analysis
The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule. The spectrum for this compound would show signals for the carbonyl carbon, the carbons of the thiophene ring, the carbons of the phenyl ring, and the carbon of the trifluoromethyl group.
The carbonyl carbon (C=O) is typically observed in the downfield region of the spectrum, around 180-195 ppm. The carbons of the aromatic rings will appear in the range of 120-145 ppm. The carbon atom attached to the trifluoromethyl group will exhibit a characteristic quartet splitting pattern due to coupling with the three fluorine atoms. The J-coupling constant (¹JCF) for this interaction is typically large.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Position | Predicted Chemical Shift (δ, ppm) | Expected Multiplicity (if coupled to F) |
|---|---|---|
| C=O | 185.0 - 190.0 | Singlet |
| Thiophene C-2 | 142.0 - 145.0 | Singlet |
| Thiophene C-3 | 127.0 - 129.0 | Singlet |
| Thiophene C-4 | 128.0 - 130.0 | Singlet |
| Thiophene C-5 | 134.0 - 136.0 | Singlet |
| Phenyl C-1' | 137.0 - 139.0 | Singlet |
| Phenyl C-2' | 129.0 - 131.0 | Singlet |
| Phenyl C-3' | 130.0 - 132.0 | Quartet |
| Phenyl C-4' | 125.0 - 127.0 | Singlet |
| Phenyl C-5' | 129.0 - 131.0 | Singlet |
| Phenyl C-6' | 132.0 - 134.0 | Singlet |
Note: These are predicted values and may vary based on solvent and experimental conditions.
Fluorine-19 (¹⁹F) NMR for Trifluoromethyl Group Characterization
¹⁹F NMR is a highly sensitive technique specifically used to characterize fluorine-containing compounds. For this compound, the ¹⁹F NMR spectrum is expected to show a single sharp signal, a singlet, corresponding to the three equivalent fluorine atoms of the trifluoromethyl (-CF₃) group. The chemical shift of this signal is characteristic of the electronic environment of the -CF₃ group. Typically, for a -CF₃ group attached to an aromatic ring, the chemical shift appears in the range of -60 to -65 ppm relative to a standard like CFCl₃. colorado.edu The absence of coupling in the proton-decoupled ¹⁹F NMR spectrum confirms the presence of the -CF₃ group.
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.
The IR spectrum of this compound would be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration, typically found in the region of 1650-1680 cm⁻¹. Other significant absorptions would include C-H stretching vibrations of the aromatic rings (around 3000-3100 cm⁻¹), C=C stretching vibrations of the thiophene and phenyl rings (in the 1400-1600 cm⁻¹ region), and the characteristic strong absorptions for the C-F stretching modes of the trifluoromethyl group, usually observed in the 1100-1350 cm⁻¹ range. The C-S stretching vibration of the thiophene ring is expected to appear in the fingerprint region, typically between 600 and 800 cm⁻¹. iosrjournals.org
Raman spectroscopy, being complementary to IR, would also show these characteristic vibrations. Aromatic ring vibrations often give rise to strong signals in the Raman spectrum. The symmetric stretching of the C-F bonds in the CF₃ group is also expected to be Raman active.
Table 3: Key Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) (IR) | Expected Wavenumber (cm⁻¹) (Raman) |
|---|---|---|---|
| C-H (Aromatic) | Stretching | 3100 - 3000 | 3100 - 3000 |
| C=O (Ketone) | Stretching | 1680 - 1650 | 1680 - 1650 |
| C=C (Aromatic) | Stretching | 1600 - 1400 | 1600 - 1400 |
| C-F (CF₃) | Stretching | 1350 - 1100 (multiple strong bands) | 1350 - 1100 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern upon ionization.
For this compound, the electron ionization (EI) mass spectrum would show a prominent molecular ion peak (M⁺) corresponding to its exact molecular weight. The fragmentation pattern would likely involve the cleavage of the bond between the carbonyl group and the thiophene ring, leading to the formation of a thenoyl cation and a 3-(trifluoromethyl)benzoyl radical, or vice versa. The subsequent fragmentation of these primary ions would provide further structural confirmation. Key fragments would include the thiophene ring, the phenyl ring, and ions resulting from the loss of CO or the CF₃ group.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of the molecular ion, allowing for the determination of the elemental composition of the molecule. For this compound (C₁₂H₇F₃OS), the calculated exact mass can be compared with the experimentally measured value to confirm the molecular formula with a high degree of confidence (typically within a few parts per million). This technique is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions.
Table 4: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| 3-(Trifluoromethyl)benzoyl chloride |
X-ray Crystallography for Solid-State Molecular and Crystal Structure Determination
X-ray crystallography is a powerful technique that provides unambiguous proof of a molecule's three-dimensional structure in the solid state. By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, researchers can determine precise atomic coordinates, bond lengths, bond angles, and torsional angles. This information is fundamental for understanding the molecule's conformation and intermolecular interactions within the crystal lattice, such as hydrogen bonding or π-stacking.
For this compound, a crystallographic study would provide definitive information on the relative orientation of the thiophene and the 3-(trifluoromethyl)phenyl rings. Unfortunately, no crystallographic information file (CIF) or related structural report for this compound is currently available in public databases such as the Cambridge Structural Database (CSD).
Table 1: Hypothetical X-ray Crystallographic Data for this compound (Note: This table is for illustrative purposes only, as no experimental data has been found.)
| Parameter | Hypothetical Value |
|---|---|
| Empirical formula | C₁₂H₇F₃OS |
| Formula weight | 256.25 |
| Crystal system | Orthorhombic |
| Space group | P2₁2₁2₁ |
| a (Å) | 8.5 |
| b (Å) | 10.2 |
| c (Å) | 12.8 |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (ų) | 1105.9 |
| Z | 4 |
| Calculated density (g/cm³) | 1.538 |
Elemental Analysis (CHNS) for Purity and Composition Verification
Elemental analysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S) in a sample. The experimentally determined percentages are then compared with the theoretically calculated values based on the compound's molecular formula. A close agreement between the found and calculated values is a strong indicator of the sample's purity and confirms its elemental composition.
For this compound (C₁₂H₇F₃OS), the theoretical percentages of C, H, and S can be calculated. Experimental verification of these values is a critical step in the characterization of a newly synthesized batch of the compound. However, published reports containing the results of such an analysis for this specific molecule could not be located.
Table 2: Theoretical vs. Found Elemental Analysis Data for C₁₂H₇F₃OS (Note: "Found" values are hypothetical as no experimental data has been found.)
| Element | Theoretical (%) | Found (%) |
|---|---|---|
| Carbon (C) | 56.25 | |
| Hydrogen (H) | 2.75 |
Thermal Analysis (TGA) for Material Stability Investigations
Thermogravimetric analysis (TGA) is a thermal analysis method that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is used to evaluate the thermal stability of a material and to study its decomposition kinetics. The TGA curve provides information about the temperatures at which the material begins to decompose (onset temperature) and the temperature at which the maximum rate of decomposition occurs.
Investigating the thermal stability of this compound would be essential for determining its suitability for applications where it might be exposed to high temperatures. A TGA analysis would reveal its decomposition profile, including the onset temperature of degradation and the percentage of mass loss at various temperatures. This critical data is not yet available in the scientific literature.
Table 3: Illustrative TGA Data for this compound (Note: This table presents a hypothetical data structure, as no experimental TGA data has been found.)
| Parameter | Illustrative Value |
|---|---|
| Onset Decomposition Temp (T_onset) | |
| Temperature at 5% Mass Loss (T_d5) | |
| Temperature at Max Decomposition Rate |
Computational and Theoretical Chemistry Investigations
Density Functional Theory (DFT) Studies of Molecular Geometry and Electronic Structure
DFT is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems, in particular atoms, molecules, and the condensed phases. For 2-[3-(Trifluoromethyl)benzoyl]thiophene, DFT calculations would typically be employed to determine its most stable three-dimensional conformation and to analyze its electronic properties.
A crucial first step in any computational study is the optimization of the molecule's geometry to find its lowest energy structure. This process involves calculating bond lengths, bond angles, and dihedral angles that correspond to a minimum on the potential energy surface. For this compound, this would involve determining the precise spatial arrangement of the thiophene (B33073) ring, the benzoyl group, and the trifluoromethyl substituent. The planarity of the thiophene and benzene (B151609) rings, as well as the rotational orientation of the benzoyl group relative to the thiophene ring, would be key parameters of interest. However, specific optimized geometric data from DFT calculations for this compound are not available in published literature.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in a molecule's chemical reactivity and its electronic properties. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter that provides insights into the molecule's kinetic stability, chemical reactivity, and optical properties. A smaller HOMO-LUMO gap generally implies higher reactivity. For this compound, this analysis would reveal how the electron-withdrawing trifluoromethyl group and the benzoyl moiety influence the electronic charge distribution and the energy of these frontier orbitals. Specific calculated values for the HOMO and LUMO energies and the corresponding energy gap for this compound are not documented in the available scientific literature.
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and for predicting its reactive sites for electrophilic and nucleophilic attack. The MEP map displays regions of negative potential (typically colored in shades of red), which are susceptible to electrophilic attack, and regions of positive potential (colored in shades of blue), which are prone to nucleophilic attack. For this compound, an MEP map would likely show negative potential around the oxygen atom of the carbonyl group and potentially on the thiophene ring, indicating sites for electrophilic interaction. Positive potential would be expected around the hydrogen atoms. Without specific computational studies, a visual representation and detailed analysis of the MEP for this molecule cannot be provided.
Mulliken population analysis and Natural Bond Orbital (NBO) analysis are methods used to calculate the partial atomic charges on each atom in a molecule. This information helps in understanding the distribution of electrons and the nature of the chemical bonds (e.g., ionicity). NBO analysis also provides a detailed picture of the bonding in terms of localized electron-pair bonds and lone pairs, as well as donor-acceptor interactions (hyperconjugation) that contribute to molecular stability. For this compound, these analyses would quantify the electron-withdrawing effects of the trifluoromethyl and benzoyl groups on the thiophene ring. However, tabulated Mulliken or NBO charges for this specific compound are not available.
Reactivity Descriptors and Chemical Selectivity Prediction
Conceptual DFT provides a framework for defining and calculating chemical concepts such as electronegativity, hardness, and the Fukui function, which are known as reactivity descriptors. These descriptors are instrumental in predicting the reactivity and selectivity of a molecule.
The Fukui function is a local reactivity descriptor that indicates the propensity of each atom in a molecule to accept or donate electrons. It is used to identify the most reactive sites for nucleophilic (f+) and electrophilic (f-) attack. For this compound, calculating the Fukui functions would pinpoint which atoms on the thiophene and benzene rings are most susceptible to attack, thereby predicting the regioselectivity of its reactions. The electron-withdrawing substituents would significantly influence the values of the Fukui functions across the molecule. Unfortunately, specific studies detailing the Fukui function analysis for this compound could not be located.
Spectroscopic Property Predictions (e.g., NMR and IR Frequencies)
Theoretical calculations, particularly using Density Functional Theory (DFT), are widely employed to predict the spectroscopic properties of molecules. These predictions are invaluable for interpreting experimental spectra and confirming molecular structures.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts in ¹H and ¹³C NMR spectra can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. For this compound, theoretical calculations would predict distinct signals for the protons and carbons of the thiophene and trifluoromethylbenzoyl rings. The electron-withdrawing nature of the trifluoromethyl and benzoyl groups is expected to significantly influence the chemical shifts of adjacent nuclei, providing a detailed electronic picture of the molecule.
Infrared (IR) Spectroscopy: Theoretical vibrational frequency calculations can predict the IR spectrum, identifying characteristic vibrational modes. Key predicted frequencies for this molecule would include the C=O stretching vibration of the ketone linker, C-F stretching modes of the trifluoromethyl group, and various C-H and C-S stretching and bending vibrations associated with the aromatic rings. Comparing these calculated frequencies with experimental data helps in the precise assignment of spectral bands.
Below is a hypothetical table of predicted vibrational frequencies based on DFT calculations for similar structures, as specific data for the title compound is not available in the cited literature.
| Vibrational Mode | Predicted Frequency (cm⁻¹) |
| C=O Stretch | 1650-1670 |
| Aromatic C-H Stretch | 3000-3100 |
| C-F Stretch (asymmetric) | 1300-1350 |
| C-F Stretch (symmetric) | 1120-1180 |
| Thiophene Ring C-S Stretch | 840-880 |
Note: This data is illustrative and based on general frequency regions for the functional groups.
Nonlinear Optical (NLO) Properties: Theoretical Determination and Structure Correlation
Organic molecules with extensive π-conjugated systems and significant charge transfer characteristics are promising candidates for nonlinear optical (NLO) materials. Theoretical calculations are essential for predicting the NLO response of molecules like this compound.
The NLO properties are determined by the molecular polarizability (α) and the first (β) and second (γ) hyperpolarizabilities. These parameters can be calculated using quantum chemical methods. The presence of the electron-donating thiophene ring connected to the electron-withdrawing trifluoromethylbenzoyl group via a π-conjugated ketone bridge suggests potential for intramolecular charge transfer (ICT), a key requirement for a significant NLO response.
Theoretical studies would typically involve:
Optimization of Molecular Geometry: Using DFT methods to find the ground state geometry.
Calculation of NLO Parameters: Computing α, β, and γ values. The magnitude of the first hyperpolarizability (β) is a critical measure of the second-order NLO activity.
A systematic theoretical investigation could reveal how the dihedral angle between the thiophene and benzoyl rings influences the extent of π-conjugation and, consequently, the NLO properties.
| NLO Parameter | Significance |
| Dipole Moment (µ) | Indicates the charge distribution and asymmetry. |
| Polarizability (α) | Measures the linear response to an electric field. |
| First Hyperpolarizability (β) | Quantifies the second-order NLO response. |
| Second Hyperpolarizability (γ) | Quantifies the third-order NLO response. |
Crystal Packing Analysis and Intermolecular Interactions
The arrangement of molecules in a crystal lattice is governed by a complex network of intermolecular interactions. Understanding these interactions is vital for crystal engineering and predicting the physical properties of the solid state.
Hirshfeld surface analysis is a powerful method to visualize and quantify intermolecular interactions in a crystal. This technique maps the electron distribution of a molecule within its crystalline environment. The surface is colored according to properties like d_norm, which highlights regions of close intermolecular contacts.
For this compound, a Hirshfeld analysis would likely reveal the significance of various weak interactions:
H···H Contacts: Typically the most abundant interactions, covering large surface areas.
C···H/H···C Interactions: Indicative of π-stacking or interactions involving the aromatic rings.
O···H and F···H Contacts: The carbonyl oxygen and the fluorine atoms of the trifluoromethyl group can act as hydrogen bond acceptors, forming C-H···O and C-H···F interactions that play a crucial role in directing the crystal packing.
S···H Contacts: Interactions involving the sulfur atom of the thiophene ring.
To further quantify the strength of the intermolecular interactions, energy framework calculations can be performed. This method calculates the interaction energies between a central molecule and its neighbors in the crystal lattice. The total interaction energy is typically decomposed into electrostatic, polarization, dispersion, and exchange-repulsion components.
By visualizing these interaction energies as cylinders connecting molecular centroids, the topology of the crystal packing can be understood. For this compound, these calculations would highlight the dominant forces (e.g., dispersion forces in π-stacking or electrostatic forces in hydrogen bonding) that stabilize the crystal structure. This analysis provides a clear picture of the energetic landscape of the crystal, identifying the most significant pairwise interactions that form the primary structural motifs.
Conformational Analysis and Energy Landscapes
The flexibility of this compound is primarily due to the rotation around the single bonds connecting the thiophene ring, the carbonyl group, and the benzoyl ring. A conformational analysis can map the potential energy surface as a function of these torsional or dihedral angles.
By systematically rotating these bonds and calculating the corresponding energy, a potential energy landscape can be constructed. This landscape reveals the low-energy conformers (stable states) and the energy barriers separating them. The global minimum on this surface corresponds to the most stable conformation of the molecule in the gas phase.
For this compound, the key dihedral angle is between the plane of the thiophene ring and the plane of the benzoyl ring. The conformational behavior is a balance between the stabilizing effect of π-electron conjugation, which favors a planar structure, and the destabilizing steric hindrance between the rings. Computational studies can predict this equilibrium angle and the rotational energy barrier, providing insight into the molecule's structural dynamics.
Research Applications and Emerging Areas in Materials and Catalysis
Potential in Material Science Development
The integration of the trifluoromethylphenyl thiophene (B33073) moiety into polymeric structures has led to the creation of advanced materials with unique optical and electronic properties. This is particularly evident in the fields of conductive polymers and high-performance polyimides.
Thiophene-based conjugated polymers are renowned for their electrical conductivity and are integral to the field of organic electronics. The introduction of substituents like the trifluoromethylphenyl group allows for the fine-tuning of these polymers' electronic behavior. A polymeric film created from the electrochemical oxidation of 3-(4-trifluoromethyl)-phenyl)-thiophene has been used to modify electrode surfaces. mdpi.com Such modifications can amplify electrochemical signals, demonstrating the potential of these materials in sensor applications. mdpi.com
The electronic properties of conjugated polymers are heavily influenced by their molecular structure. For instance, in alternating thiophene–benzothiadiazole polymers, the proximity of zwitterionic side chains to the polymer backbone can increase the ionization potential and enlarge the band gap. researchgate.net The incorporation of a trifluoromethylphenyl group, a strong electron-withdrawing unit, can similarly be used to tailor the energy levels (HOMO/LUMO) of the resulting polymer, thereby controlling its conductivity and optical properties. mdpi.com The strategic design of such polymers, balancing donor and acceptor units, is crucial for developing materials for applications like organic thin-film transistors and photovoltaic devices. researchgate.net
| Polymer Type | Structural Feature | Observed Effect | Potential Application | Reference |
|---|---|---|---|---|
| Poly(3-(4-trifluoromethyl)-phenyl)-thiophene) | -PhCF₃ group | Enhanced electrochemical signal amplification on graphite (B72142) electrodes. | Electrochemical sensors | mdpi.com |
| Alternating Thiophene–Benzothiadiazole Copolymers | Polar zwitterionic side chains | Increased ionization potential and enlarged band gap. | Organic electronics | researchgate.net |
| Thiophene-Extended Benzotrithiophene COFs | Extended π-conjugated BTT core | Directional electrical conductivity in oriented thin films. | Organic thin-film transistors | researchgate.netuni-muenchen.de |
Polyimides are a class of high-performance polymers known for their exceptional thermal stability. Incorporating sulfur-containing and trifluoromethyl-substituted moieties, such as bis(3-(trifluoromethyl)phenyl)thiophene, into the polyimide backbone can produce materials with a high refractive index (RI), good optical transparency, and low birefringence. researchgate.netfau.de These properties are highly desirable for advanced optoelectronic devices. researchgate.net
Researchers have synthesized several series of sulfur-containing polyimides incorporating the bis(3-(trifluoromethyl)phenyl)thiophene moiety. fau.de These polymers demonstrated excellent thermal stability, with glass transition temperatures (Tg) as high as 257 °C and 5% weight loss temperatures (Td5%) exceeding 500 °C. fau.de The refractive index of these materials can be tuned by adjusting the sulfur and aromatic content, achieving values as high as 1.76 at 589 nm. fau.de The presence of the meta-substituted trifluoromethylphenyl group also contributes to good optical transparency. researchgate.net Furthermore, these polyimides can be used to create hybrid materials; for example, incorporating TiO2 nanoparticles into the polyimide matrix via an in-situ sol-gel process can further increase the refractive index of the resulting thin films to 1.84. acs.org
| Property | Value | Significance | Reference |
|---|---|---|---|
| Refractive Index (n) at 589 nm | Up to 1.76 | High refractive index for optoelectronic applications. | fau.de |
| Glass Transition Temperature (Tg) | Up to 257 °C | High thermal stability. | fau.de |
| 5% Weight Loss Temperature (Td5%) | > 500 °C | Excellent thermal decomposition resistance. | fau.de |
| Optical Transparency at 500 nm | > 73% | Suitable for optical components. | acs.org |
| Dielectric Constant at 1 MHz | 2.82 - 3.19 | Low dielectric constant for microelectronics. | acs.org |
| Refractive Index of PI/TiO₂ Hybrid | Up to 1.84 | Tunable RI by creating hybrid materials. | acs.org |
The ability to tailor electronic properties is fundamental to creating novel functional materials. The 2-[3-(Trifluoromethyl)benzoyl]thiophene structure contains key features that allow for such tailoring. The thiophene ring acts as an electron donor (or π-rich system), while the trifluoromethyl group (-CF3) is a potent electron-withdrawing group. This donor-acceptor characteristic is a well-established strategy for tuning the band gap of organic materials. mdpi.com
By modifying the structure of thiophene-based molecules, researchers can significantly influence intermolecular interactions, morphology, and charge-carrier transport properties. umn.edu For example, structural modifications on one side of a thiophene-based hybrid material were shown to have significant effects on its crystal packing and hole mobility in single-crystal field-effect transistors. umn.edu The incorporation of the trifluoromethyl group not only affects the electronic landscape of the molecule but can also enhance solubility and improve the dimensional stability of polymers at high temperatures. mdpi.com This combination of properties makes derivatives of this compound promising candidates for a new generation of structurally tailored materials for applications ranging from thin-film transistors to advanced optical films. umn.edumdpi.com
Role in Catalytic Processes
The distinct chemical functionalities within this compound—namely the sulfur atom of the thiophene ring and the carbonyl group—suggest its potential utility in catalysis, either as a ligand for transition metals or as a precursor to organocatalysts.
Thiophene derivatives are known to participate in transition metal-catalyzed reactions, often as substrates in cross-coupling reactions. ccspublishing.org.cn For instance, palladium catalysis is highly effective for the amination of thiophene halides in Buchwald-Hartwig reactions. uni-ulm.de The sulfur atom in the thiophene ring can coordinate to transition metals, making thiophene-containing molecules potential ligands for catalytic complexes.
The structure of this compound features both a soft donor (sulfur) and a hard donor (carbonyl oxygen), which could allow it to act as a bidentate or hemilabile ligand. Such ligands are of great interest in catalysis as they can stabilize metal centers while also providing an open coordination site for substrate binding during a catalytic cycle. While specific studies employing this exact molecule as a ligand are not prominent, its structural motifs are relevant to the design of new ligands for reactions such as cross-coupling, hydrogenation, or carbonylation.
Organocatalysis, which uses small organic molecules to catalyze chemical reactions, is a rapidly growing field. Thiophene-containing structures have been utilized in the design of organocatalysts. For example, quinine-derived bifunctional thiourea (B124793) catalysts have been used for the asymmetric annulation of N-(benzo[b]thiophen-2-yl)-sulfonamide, demonstrating the utility of thiophene moieties in stereoselective synthesis. rsc.org
The ketone functionality in this compound makes it a precursor that can be readily modified to generate catalytically active species. It could undergo condensation reactions with chiral amines or hydrazines to form chiral imines or hydrazones, which can act as organocatalysts for various asymmetric transformations. The trifluoromethyl group can enhance the catalyst's stability and modulate its electronic properties, potentially improving catalytic activity and selectivity. researchgate.net
Advanced Reagents in Synthetic Organic Chemistry
There is currently a lack of specific documented evidence detailing the use of this compound as an advanced reagent in synthetic organic chemistry. The trifluoromethyl group is known to significantly influence the electronic properties of a molecule, which can be harnessed in the design of specialized reagents. mdpi.com For instance, the strong electron-withdrawing nature of the trifluoromethyl group can activate adjacent functional groups or influence the regioselectivity of reactions.
Thiophene derivatives, broadly, are versatile building blocks in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. derpharmachemica.comeprajournals.com They can undergo a variety of chemical transformations, allowing for the construction of diverse molecular architectures. nih.gov The precursor, 3-(Trifluoromethyl)benzoyl chloride, is a known reagent used in the preparation of intermediates for the synthesis of more complex heterocyclic compounds like pyrazolo[1,5-a]pyrimidines. sigmaaldrich.comchemicalbook.com However, the subsequent product, this compound, has not been highlighted as a key reagent for further synthetic advancements in the available literature.
Exploration in Analytical Chemistry Methodologies
The application of this compound in analytical chemistry, either as a chemical probe or an analytical standard, is not well-established. Chemical probes are small molecules used to study biological systems, and while thiophene-based structures are explored for such purposes, there are no specific reports on this compound. semanticscholar.org
As an analytical standard, a compound must be well-characterized and available in high purity to be used for the quantification of an analyte. While thiophene itself is used as an analytical reference standard for its quantification in petroleum products, this specific derivative is not listed as a commercially available or commonly used standard. sigmaaldrich.comscientificlabs.co.ukaccustandard.com
The development of new materials often involves the incorporation of fluorinated moieties like the trifluoromethyl group to tailor the electronic and physical properties of the resulting material. umn.edu For example, a related compound, 3-(4-Trifluoromethyl)-phenyl)-thiophene, has been used to create a polymeric film on an electrode surface for the detection of synthetic stimulants. researchgate.net This suggests a potential, yet unexplored, avenue for the application of this compound in the development of novel sensor materials. However, without direct research, its utility in this area remains speculative.
Future Research Directions and Unexplored Avenues
Novel Synthetic Routes for Enhanced Sustainability and Scalability
While established methods for synthesizing benzoylthiophenes and introducing trifluoromethyl groups exist, future research should focus on developing more sustainable and scalable synthetic protocols. researchgate.netscribd.com Current industrial-scale synthesis of trifluoromethylated aromatic compounds is limited, highlighting the need for more efficient methods. researchgate.netscribd.com
Key areas for exploration include:
Green Chemistry Approaches : Investigating metal-free synthesis methodologies can minimize metal toxicity and advance green chemistry principles. nih.gov This could involve using elemental sulfur or potassium sulfide (B99878) as the sulfur source under controlled conditions. nih.gov
Continuous-Flow Synthesis : Automated and scalable continuous-flow processes could enable the rapid and safe production of trifluoromethylated heterocycles like 2-[3-(Trifluoromethyl)benzoyl]thiophene. researchgate.net This method offers advantages over traditional batch reactions by providing better control over reaction conditions and potentially higher yields. researchgate.net
Economical Reagents : Research into utilizing cheaper and more readily available trifluoromethyl-containing building blocks, such as trifluoroacetic acid, would be beneficial for large-scale applications. researchgate.netresearchgate.net The development of cost-effective copper-based reagents for trifluoromethylation also presents a promising avenue. researchgate.net
Table 1: Comparison of Potential Synthetic Strategies
| Strategy | Potential Advantages | Research Focus |
| Green Chemistry | Reduced metal toxicity, minimized waste. nih.gov | Development of metal-free catalytic systems. nih.gov |
| Continuous-Flow | Enhanced safety, scalability, and reaction control. researchgate.net | Optimization of flow reactor parameters for this specific compound. |
| Economical Reagents | Lower production costs for large-scale synthesis. researchgate.netscribd.com | Exploring novel, inexpensive trifluoromethylating agents. researchgate.netscribd.com |
Investigation of Underexplored Reactivity Profiles
The reactivity of the this compound scaffold is not fully explored. The interplay between the electron-rich thiophene (B33073) ring and the electron-withdrawing benzoyl and trifluoromethyl groups could lead to unique chemical transformations.
Future studies could investigate:
C-H Bond Activation : Direct functionalization of the thiophene ring's C-H bonds offers an atom-economical way to synthesize more complex derivatives.
Photoredox Catalysis : Utilizing visible light to initiate novel reactions could provide access to previously inaccessible chemical space and milder reaction conditions.
Superacidic Transformations : The behavior of the compound in superacidic media, such as triflic acid (TfOH), could lead to interesting multichannel electrophilic transformations and the generation of novel cationic intermediates. researchgate.net
Derivatization via Vilsmeier-Haack Reaction : The ketone function in the benzoyl moiety makes it a suitable intermediate for reactions like the Vilsmeier-Haack reaction, which can be used to prepare precursors for more complex, biologically active thiophene analogues. mdpi.com
Development of Advanced Functional Materials Utilizing its Scaffold
Thiophene-based materials are of significant interest for their optoelectronic properties and applications in materials science. scispace.comresearchgate.net The incorporation of the trifluoromethyl group can modulate these properties, making this compound a promising building block for advanced functional materials.
Potential research directions include:
Organic Electronics : Synthesizing polymers and covalent organic frameworks (COFs) incorporating the this compound unit for use in organic thin-film transistors (OTFTs) and organic light-emitting diodes (OLEDs). uni-muenchen.demdpi.com The trifluoromethyl group can influence molecular packing and electronic properties, which are crucial for device performance.
Sensors : Developing chemosensors where the interaction of an analyte with the thiophene scaffold modulates its photophysical properties, enabling detection.
Porous Materials : Using the rigid structure of the molecule as a synthon for creating microporous materials for gas storage and separation applications. The defined geometry of building blocks is key to forming crystalline and porous COFs. uni-muenchen.de
Integration with Machine Learning for Property Prediction and Design
Machine learning (ML) is a powerful tool for accelerating the discovery and design of new molecules and materials. upf.edu Integrating ML with the study of this compound and its derivatives could significantly expedite research.
Key applications of machine learning include:
Property Prediction : Developing ML models, such as Deep Neural Networks (DNN) or Light Gradient Boosting Machines (LightGBM), to accurately predict the physical, chemical, and biological properties of derivatives. researchgate.net This can include predicting thermophysical properties, which are critical for materials science applications. researchgate.net
QSAR Modeling : Employing Quantitative Structure-Activity Relationship (QSAR) models to screen virtual libraries of derivatives for potential biological activity, guiding synthetic efforts toward the most promising candidates. nih.gov
Reaction Prediction : Using Δ²-learning models to predict reaction outcomes and activation energies, which can help in designing novel synthetic routes and understanding reactivity. rsc.org
Table 2: Potential Machine Learning Applications
| Application | ML Model Example | Predicted Property / Outcome | Potential Impact |
| Property Prediction | LightGBM, Deep Neural Network researchgate.net | High-pressure density, electronic properties. researchgate.net | Faster design of advanced materials. researchgate.net |
| Virtual Screening | QSAR Models nih.gov | Biological activity (e.g., anti-leishmanial). nih.gov | Efficient identification of drug candidates. nih.gov |
| Reaction Design | Δ²-learning Models rsc.org | Activation energies, reaction pathways. rsc.org | Optimization of synthetic routes. |
Exploration of Supramolecular Chemistry and Self-Assembly
The non-covalent interactions of the this compound molecule make it a candidate for studies in supramolecular chemistry. The aromatic thiophene ring can participate in π-stacking, while the benzoyl and trifluoromethyl groups can engage in dipole-dipole interactions and hydrogen bonding (if derivatized).
Unexplored avenues include:
Self-Assembled Nanostructures : Investigating the self-assembly of the molecule or its amphiphilic derivatives in various solvents to form nanostructures like nanofibers, vesicles, or organogels. The substitution of benzene (B151609) with thiophene in chromophore amphiphiles has been shown to enhance electrical conductivity in the resulting nanostructures due to improved dispersion interactions. nih.gov
Liquid Crystals : Designing and synthesizing derivatives that exhibit liquid crystalline phases, which have applications in display technologies.
Host-Guest Chemistry : Exploring the use of the molecule as a guest in host-guest complexes or as a component of larger macrocyclic hosts.
Multi-Component Reactions and Diversity-Oriented Synthesis Strategies
Multi-component reactions (MCRs) are highly efficient chemical reactions where three or more reactants combine in a single step to form a product that contains substantial portions of all the reactants. researchgate.netresearchgate.net Applying MCRs to the synthesis of derivatives of this compound could rapidly generate chemical diversity.
Future research should focus on:
Developing Novel MCRs : Designing new one-pot reactions that utilize simple precursors to construct the this compound scaffold or to functionalize it. Modifications to established MCRs like the Gewald reaction can create thiophenes with varied substitution patterns, enhancing efficiency and reducing waste. nih.gov
Library Synthesis : Employing MCRs in a diversity-oriented synthesis approach to create large libraries of structurally diverse analogues. These libraries can then be screened for various biological activities or material properties.
Eco-Friendly MCRs : Focusing on MCRs that proceed in environmentally benign solvents like water or under solvent-free conditions to align with the principles of green chemistry. nih.gov
Q & A
Q. How can kinetic isotope effects (KIEs) elucidate the mechanism of its acid-catalyzed hydrolysis?
- Methodological Answer : Synthesize deuterated analogs (e.g., D₂O exchange at labile protons) and monitor hydrolysis rates via ¹H NMR. Primary KIEs (kH/kD > 2) suggest rate-determining proton transfer steps. Pair with DFT calculations (e.g., transition state modeling) to confirm associative vs. dissociative pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
